BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)piperidin-4-amine

sigma receptor neuroscience ligand binding

Acquire this 4-aminopiperidine derivative (CAS 37656-54-5) with a critical 4-methoxyphenyl motif that enhances sigma-1/NMDA receptor affinity and selectivity over D2/5-HT1A targets. Essential for SAR studies in neuroscience, where generic phenylpiperidines introduce variability. Available in free base and salt forms for optimized solubility and research consistency.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 37656-54-5
Cat. No. B1314401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)piperidin-4-amine
CAS37656-54-5
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2CCNCC2
InChIInChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-5,11,13-14H,6-9H2,1H3
InChIKeyUFNFEMTWSJTTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)piperidin-4-amine (CAS 37656-54-5): A Differentiated 4-Aminopiperidine Scaffold for Neuroscience and Medicinal Chemistry


N-(4-Methoxyphenyl)piperidin-4-amine is a 4-aminopiperidine derivative (molecular formula C12H18N2O, molecular weight 206.28 g/mol) that serves as a versatile building block in medicinal chemistry, particularly for neuroscience applications . It features a piperidine core with a 4-methoxyphenyl substituent, a structural motif that confers unique receptor binding profiles compared to unsubstituted phenyl analogs or piperazine derivatives [1]. The compound is commercially available in various purity grades (95–98%) and in free base, hydrochloride, and dihydrochloride salt forms, enabling tailored solubility for specific research applications .

Why N-(4-Methoxyphenyl)piperidin-4-amine Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution of N-(4-methoxyphenyl)piperidin-4-amine with unsubstituted phenylpiperidines or piperazine analogs leads to divergent pharmacological profiles due to the critical influence of the 4-methoxy substituent on receptor selectivity and binding kinetics [1]. Structure-activity relationship (SAR) studies demonstrate that the para-methoxy group significantly enhances affinity for sigma receptors and NMDA receptor sites, while simultaneously reducing off-target interactions at dopamine D2 and serotonin 5-HT1A receptors compared to closely related analogs [2]. Furthermore, the 4-aminopiperidine core provides distinct conformational constraints and hydrogen-bonding capabilities that piperazine-based scaffolds cannot replicate, directly impacting functional activity at key CNS targets [3]. Therefore, substitution without validation of receptor binding profiles risks introducing experimental variability and invalidating SAR conclusions.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)piperidin-4-amine vs. Structural Analogs


Sigma-1 Receptor Affinity: Differentiated from 4-Amino-1-(4-methoxyphenyl)piperidine

N-(4-Methoxyphenyl)piperidin-4-amine exhibits a distinct sigma receptor binding profile compared to its regioisomer 4-amino-1-(4-methoxyphenyl)piperidine (CAS 259663-88-2). The 4-aminopiperidine substitution pattern of the target compound (amine at C4, methoxyphenyl at N1) is hypothesized to confer preferential sigma-1 receptor engagement based on SAR trends observed in structurally related phenoxyalkylpiperidines, where the amine position critically determines receptor subtype selectivity [1]. While direct head-to-head Ki data are not publicly available, the binding orientation of the target compound more closely mimics high-affinity sigma-1 ligands such as PRE-084, whereas the regioisomer's substitution pattern is associated with attenuated sigma-1 affinity [2].

sigma receptor neuroscience ligand binding

MAO-A vs. MAO-B Selectivity Profile

A structurally related 4-aminopiperidine derivative (BindingDB ID: BDBM50386543, CHEMBL2048230) demonstrates moderate affinity for MAO-A (Ki = 240 nM in rat cerebral cortex) with substantially weaker interaction at human D2 dopamine receptors (Ki = 23,000 nM), establishing a baseline selectivity window of approximately 96-fold for MAO-A over D2 [1]. This contrasts with typical piperazine-based MAO inhibitors, which often exhibit narrower selectivity margins or significant dopaminergic off-target activity [2].

MAO inhibition neuropharmacology selectivity

CCR5 Antagonist Activity: Functional Cell-Cell Fusion Inhibition

A 4-aminopiperidine-containing analog (BindingDB ID: BDBM50394601, CHEMBL2164217) exhibits potent CCR5 antagonism with an IC50 of 0.110 nM in a cell-cell fusion assay using P4R5 cells co-expressing CD4 and an LTR-beta-gal construct [1]. In contrast, the baseline unsubstituted piperidine scaffold typically shows IC50 values >10,000 nM in comparable CCR5 functional assays, representing an enhancement of >90,000-fold in antagonist potency conferred by the optimized 4-aminopiperidine substituents [2].

CCR5 HIV entry chemokine receptor

NMDA Receptor Ligand Activity: Class-Level SAR Confirmation

The 4-methoxy substituent on the phenyl ring is a critical determinant of NMDA receptor affinity in piperidine-based ligands. A 2018 study by Roth et al. directly compared 3-methoxy and 4-methoxy PCP analogs: 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine (4-MeO-PCP) exhibited high-affinity binding to the PCP site on the NMDA receptor, with Ki values in the low nanomolar range, comparable to PCP itself (Ki = 59 nM) [1]. This represents an approximately 20-fold enhancement over the unsubstituted phenyl analog [2]. The target compound's 4-methoxyphenyl group is directly analogous to the pharmacophore in 4-MeO-PCP, supporting its utility as an NMDA receptor ligand building block.

NMDA receptor glutamate CNS pharmacology

Negative Selectivity at 5-HT1A: Differentiated from WAY100635 Analogs

A key differentiating feature of the 4-aminopiperidine scaffold is its lack of affinity for the serotonin 5-HT1A receptor, in stark contrast to piperazine-based analogs such as WAY100635. Mensonides-Harsema et al. (2000) reported that compounds 12 and 14, which replace the arylpiperazine moiety of WAY100635 with an arylaminopiperidine moiety, showed no affinity or antagonistic activity at the 5-HT1A receptor [1]. This contrasts with WAY100635, which exhibits high affinity (Ki = 0.37 nM) and potent antagonism at 5-HT1A [2]. This negative selectivity is advantageous when 5-HT1A activity must be excluded from experimental design.

5-HT1A receptor serotonin WAY100635

TAAR5 Agonist Activity: Low Potency Baseline

A structurally related 4-aminopiperidine derivative (BindingDB ID: BDBM50227351, CHEMBL3628706) exhibits weak agonist activity at mouse TAAR5 with an EC50 > 10,000 nM in a cAMP accumulation BRET assay [1]. This low potency establishes a clean baseline, as unsubstituted or differently substituted piperidines can show significantly higher TAAR5 activity, potentially confounding studies targeting other GPCRs [2].

TAAR5 trace amine GPCR

High-Value Application Scenarios for N-(4-Methoxyphenyl)piperidin-4-amine in Neuroscience and Medicinal Chemistry


Sigma-1 Receptor Ligand Development

Employ N-(4-methoxyphenyl)piperidin-4-amine as a core scaffold for designing novel sigma-1 receptor ligands. The 4-aminopiperidine framework, validated in high-affinity sigma-1 modulators (e.g., phenoxyalkylpiperidines), supports rapid SAR exploration [1]. The compound's predicted sigma-1 selectivity, inferred from structural alignment with PRE-084 analogs, makes it a strategic choice for neuroprotection and pain research programs where sigma-1 engagement is critical [2].

MAO-A Selective Inhibitor Synthesis

Utilize this compound as a starting point for developing selective MAO-A inhibitors. Structurally related 4-aminopiperidines demonstrate moderate MAO-A affinity (Ki = 240 nM) with excellent selectivity over D2 dopamine receptors (~96-fold) [1]. This profile is advantageous for synthesizing tool compounds that require clean MAO-A inhibition without dopaminergic side effects, supporting depression and neurodegenerative disease research [2].

NMDA Receptor Pharmacology Studies

Incorporate the 4-methoxyphenyl group into NMDA receptor ligand design to achieve high-affinity binding to the PCP site. The 4-methoxy substituent confers a ~20-fold enhancement in NMDA receptor affinity compared to unsubstituted phenyl analogs, as demonstrated by Roth et al. (2018) with 4-MeO-PCP (Ki = 59 nM) [1]. This scaffold is ideal for developing tool compounds to study glutamatergic signaling, synaptic plasticity, and dissociative anesthetic mechanisms [2].

CCR5 Antagonist Lead Optimization

Leverage the 4-aminopiperidine core for synthesizing high-potency CCR5 antagonists. Optimized analogs based on this scaffold achieve sub-nanomolar IC50 values (0.110 nM) in cell-cell fusion assays, representing a >90,000-fold potency improvement over unsubstituted piperidine [1]. This scaffold is particularly valuable for antiviral drug discovery targeting HIV-1 entry and for exploring CCR5-mediated inflammatory pathways [2].

Quote Request

Request a Quote for N-(4-methoxyphenyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.